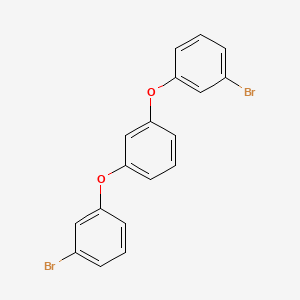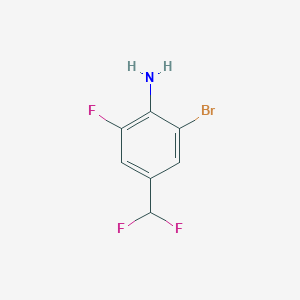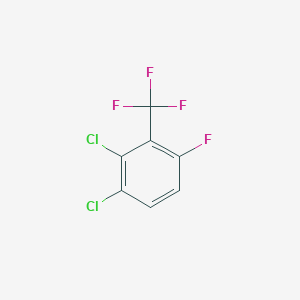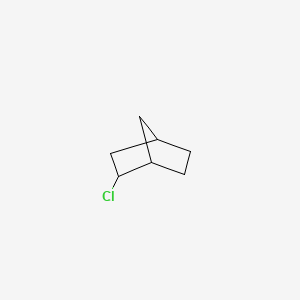
1,3-Bis(3-bromophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-bromophenoxy)benzene: is an organic compound with the molecular formula C18H12Br2O2 It is a derivative of benzene, where two bromophenoxy groups are attached to the 1 and 3 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(3-bromophenoxy)benzene can be synthesized through a multi-step process involving the reaction of resorcinol with 3-bromophenol in the presence of a base. The reaction typically involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(3-bromophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenoxy groups can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or sodium ethoxide in an alcohol solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products like quinones.
- Reduced hydroxy derivatives.
Applications De Recherche Scientifique
1,3-Bis(3-bromophenoxy)benzene has several scientific research applications, including:
Materials Science: Used in the synthesis of polymers and copolymers with enhanced thermal and mechanical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research:
Industrial Applications: Used in the production of high-performance materials such as adhesives, coatings, and flame retardants.
Mécanisme D'action
The mechanism of action of 1,3-Bis(3-bromophenoxy)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. The phenoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparaison Avec Des Composés Similaires
1,3-Bis(3-aminophenoxy)benzene: Similar structure but with amino groups instead of bromine atoms.
1,3-Bis(3-phenoxyphenoxy)benzene: Similar structure but with phenoxy groups instead of bromine atoms.
1,3-Bis(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of bromophenoxy groups.
Uniqueness: 1,3-Bis(3-bromophenoxy)benzene is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. The bromine atoms make it a versatile intermediate for further functionalization and derivatization, making it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
32220-74-9 |
|---|---|
Formule moléculaire |
C18H12Br2O2 |
Poids moléculaire |
420.1 g/mol |
Nom IUPAC |
1,3-bis(3-bromophenoxy)benzene |
InChI |
InChI=1S/C18H12Br2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H |
Clé InChI |
HONAMWKAGCGSSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)OC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)
![6-Bromo-8-fluoro-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12088568.png)
![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)


![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)




